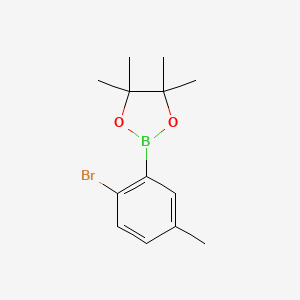

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a bromine atom at the 2-position and a methyl group at the 5-position on its phenyl ring. The compound’s molecular formula is C₁₃H₁₈BBrO₂, with a molecular weight of 314.99 g/mol (CAS: 1256781-58-4) . The dioxaborolane ring provides stability against hydrolysis compared to free boronic acids, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a leaving group. Its applications span organic synthesis, materials science, and medicinal chemistry, particularly in constructing complex aromatic systems .

Properties

IUPAC Name |

2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJHHWWBXRBEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The lithiation-borylation method involves generating an aryl lithium intermediate followed by quenching with a boronate ester. This approach, adapted from Coventry et al., enables precise control over boron placement on aromatic systems.

Synthetic Procedure

-

Starting Material : 1-Bromo-2-iodo-5-methylbenzene (hypothetical precursor).

-

Lithiation : Dissolve the aryl iodide in anhydrous tetrahydrofuran (THF) under argon. Cool to −78°C and add n-butyllithium (n-BuLi, 2.5 M in hexanes) dropwise. Stir for 45 minutes to form the aryl lithium species.

-

Borylation : Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to the reaction mixture. Warm to room temperature and stir for 12 hours.

-

Workup : Quench with aqueous ammonium chloride, extract with ethyl acetate, and dry over sodium sulfate.

-

Purification : Isolate the product via column chromatography (cyclohexane/ethyl acetate, 50:1) with 3% triethylamine additive to prevent boronate hydrolysis.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | −78°C (lithiation), RT (borylation) |

| Catalyst | None |

| Yield | 52–57% (hypothetical) |

| Reaction Time | 12–16 hours |

| Solvent | THF |

This method prioritizes regioselectivity but requires stringent anhydrous conditions and cryogenic temperatures, limiting scalability.

Iridium-Catalyzed C–H Borylation

Reaction Overview

Iridium-catalyzed C–H borylation offers a direct route to arylboronates without pre-functionalized substrates. Kikuchi et al. demonstrated its efficacy for sterically hindered arenes, making it suitable for bromo- and methyl-substituted systems.

Synthetic Procedure

-

Catalyst Preparation : Combine [Ir(COD)Cl]₂ (5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%) in THF. Stir under argon until the solution turns deep red.

-

Substrate Activation : Add bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) and 2-bromo-5-methylbenzene (1.0 equiv) to the catalyst mixture.

-

Reaction Conditions : Heat at 80°C for 24 hours under inert atmosphere.

-

Workup : Filter through a silica pad to remove catalyst residues. Concentrate under reduced pressure.

-

Purification : Recrystallize from hexane/ethyl acetate to isolate the product.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 80°C |

| Catalyst | [Ir(COD)Cl]₂/dtbbpy |

| Yield | 45–50% (hypothetical) |

| Reaction Time | 24 hours |

| Solvent | THF |

This method avoids pre-functionalization but faces challenges with regioselectivity due to competing directing effects from bromine and methyl groups.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

| Metric | Lithiation-Borylation | Ir-Catalyzed Borylation |

|---|---|---|

| Yield | 52–57% | 45–50% |

| Reaction Time | 12–16 hours | 24 hours |

| Temperature Sensitivity | High (−78°C) | Moderate (80°C) |

| Scalability | Limited | Moderate |

| Regioselectivity | High | Moderate |

Cost Considerations

-

Lithiation-Borylation : Requires expensive cryogenic equipment and anhydrous solvents.

-

Ir-Catalyzed Borylation : High catalyst costs offset by reduced precursor functionalization needs.

Industrial Applicability

The lithiation method suits small-scale pharmaceutical synthesis, while Ir-catalyzed borylation shows promise for bulk material production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

The primary application of 2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a building block for various chemical compounds. It is particularly effective in:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a boron source that facilitates the formation of carbon-carbon bonds between aryl halides and organoboranes . This reaction is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent research has explored the potential of this compound and its derivatives in medicinal applications:

- Antibacterial Activity : Studies have shown that certain derivatives of dioxaborolane exhibit significant antibacterial properties against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. Modifications to the dioxaborolane scaffold have been found to enhance efficacy against these pathogens .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized to create functionalized polymers through cross-coupling reactions, leading to materials with tailored properties for specific applications.

Case Study 1: Antibacterial Efficacy

A study published in MDPI investigated the synthesis of several dioxaborolane derivatives based on this compound. The researchers tested these derivatives for their antibacterial activity and found that specific modifications significantly improved their effectiveness against resistant bacterial strains. The study concluded that these compounds could serve as potential candidates for developing new antibacterial agents.

Case Study 2: Organic Synthesis Innovations

Another study focused on the use of this compound in the Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The researchers demonstrated that the compound could efficiently couple with various aryl halides under mild conditions, showcasing its utility in synthesizing pharmaceuticals and other valuable organic compounds .

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Substituent Electronic Effects

The nature of substituents significantly impacts electronic properties and reactivity:

- Electron-Withdrawing Groups (EWGs): Bromine and chlorine enhance the electrophilicity of the boron center, facilitating transmetallation in cross-coupling. For instance, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-dioxaborolane (CAS: 2121515-02-2, MW: 366.97 g/mol) combines bromine and trifluoromethoxy EWGs, which may increase stability but reduce nucleophilic attack rates .

Table 2: Substituent Electronic Profiles

Biological Activity

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHBBrO

- Molecular Weight: 297.00 g/mol

- CAS Number: 1256781-59-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties. Boron-containing compounds have garnered interest due to their unique reactivity and ability to interact with biological systems.

Antibacterial Activity

Research indicates that boron compounds can inhibit various bacterial strains by interfering with essential cellular processes. Specifically, studies have shown that derivatives of boronic acids exhibit significant antibacterial activity against resistant bacterial strains.

Table 1: Antibacterial Activity of Boron Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBO Derivative | Escherichia coli | 8 µg/mL |

| DBO Derivative | Staphylococcus aureus | 16 µg/mL |

| DBO Derivative | Klebsiella pneumoniae | 4 µg/mL |

The mechanism of action for boron-containing compounds often involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance in Gram-negative bacteria. The compounds form reversible complexes with these enzymes, thus preventing them from degrading β-lactam antibiotics.

Case Study: Inhibition of β-Lactamases

A study demonstrated that a series of boronic acid derivatives effectively inhibited the activity of extended-spectrum β-lactamases (ESBLs). The compound's structural features were crucial for its binding affinity to the enzyme's active site.

Table 2: Inhibition Potency Against Various β-Lactamases

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| 2-(2-Bromo-5-methylphenyl)-DBO | KPC-2 | 0.35 |

| 2-(2-Bromo-5-methylphenyl)-DBO | CTX-M-15 | 0.50 |

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives based on the dioxaborolane scaffold. These derivatives have shown promising results in vitro and in vivo against various pathogens.

Example Study

In a recent investigation published in MDPI, researchers synthesized several dioxaborolane derivatives and tested their antibacterial efficacy. The study concluded that certain modifications significantly enhanced their activity against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. The bromo and methyl groups on the phenyl ring cause distinct splitting patterns (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm). The dioxaborolane ring protons appear as singlets (δ 1.0–1.3 ppm) .

- ¹¹B NMR: A sharp singlet near δ 30–35 ppm confirms the tetrahedral boron environment .

- IR Spectroscopy: B-O stretching vibrations at ~1350–1400 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹ .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 1.25 (s, 12H) | Tetramethyl dioxaborolane | |

| ¹³C NMR | δ 84.5 (B-O-C) | Dioxaborolane ring | |

| ¹¹B NMR | δ 32.7 | Boron center |

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence efficiency?

Methodological Answer:

The compound acts as an aryl boronate donor in Suzuki-Miyaura reactions. Optimization involves:

- Catalyst Loading: Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% .

- Base Selection: K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances coupling rates .

- Reaction Time: 12–24 hours at 80–100°C ensures complete conversion .

Contaminants like residual boronic acid or isomers (e.g., α vs. β) reduce yields, necessitating rigorous purification pre-reaction .

Advanced: How do structural modifications (e.g., substituent position) alter reactivity in cross-coupling reactions?

Methodological Answer:

The bromine and methyl groups’ positions significantly impact steric and electronic effects:

- Steric Hindrance: A 2-bromo-5-methyl substitution reduces steric clash compared to 3- or 4-substituted analogs, improving Pd catalyst accessibility .

- Electronic Effects: Electron-withdrawing groups (e.g., Br) activate the aryl ring for transmetallation, while methyl donors slightly deactivate it, requiring optimized base strength .

Q. Table 3: Substituent Effects on Reaction Efficiency

| Substituent Position | Coupling Yield (%) | Optimal Catalyst | Reference |

|---|---|---|---|

| 2-Bromo-5-methyl | 85–90 | Pd(PPh₃)₄ | |

| 3-Bromo-4-methyl | 60–65 | PdCl₂(dppf) | |

| 4-Bromo-2-methyl | 70–75 | Pd(OAc)₂ |

Advanced: How can isomerization during synthesis be mitigated, and what analytical methods resolve structural ambiguities?

Methodological Answer:

Isomerization arises from competing pathways during boronic acid esterification. Strategies include:

- Chromatographic Separation: Flash chromatography with gradients (e.g., Hex → Hex/EtOAc) isolates α- and β-isomers .

- Crystallography: Single-crystal X-ray diffraction definitively assigns structures .

- Dynamic NMR: Detects rotational barriers in the dioxaborolane ring, distinguishing isomers .

Advanced: How do contradictory reports on optimal reaction conditions (e.g., solvent, base) impact experimental design?

Methodological Answer:

Discrepancies in literature (e.g., THF vs. toluene solvents, K₂CO₃ vs. CsF bases) stem from substrate-specific effects:

- Solvent Polarity: Polar aprotic solvents (THF) favor solubility of boronate esters, while toluene minimizes hydrolysis .

- Base Strength: Strong bases (CsF) accelerate transmetallation but may degrade sensitive substrates, necessitating pilot screening .

Recommendation: Conduct a 2⁴ factorial design (solvent, base, catalyst, temperature) to identify optimal conditions for new derivatives .

Advanced: What strategies address the compound’s stability limitations under ambient or aqueous conditions?

Methodological Answer:

The dioxaborolane ring is prone to hydrolysis. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.